molecular formula C8H10N2O3 B190051 Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate CAS No. 175210-67-0

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate

Cat. No. B190051
M. Wt: 182.18 g/mol
InChI Key: AVTCVMQZWVXNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate, also known as Methyl 3-amino-2-oxo-1-pyridinacetate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate involves the condensation of 3-amino-2-oxopyridine with methyl bromoacetate, followed by hydrolysis and decarboxylation.

Starting Materials
3-amino-2-oxopyridine, methyl bromoacetate, sodium hydroxide, water, ethyl acetate

Reaction
Step 1: Dissolve 3-amino-2-oxopyridine (1.0 equiv) and methyl bromoacetate (1.2 equiv) in dry ethyl acetate and add a catalytic amount of triethylamine. Stir the mixture at room temperature for 24 hours., Step 2: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate., Step 3: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 4: Dissolve the crude product in a mixture of water and sodium hydroxide. Heat the mixture under reflux for 4 hours., Step 5: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate and wash the organic layer with water and brine., Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product, Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate.

Mechanism Of Action

The exact mechanism of action of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate (3-amino-2-oxopyridin-1(2H)-yl)acetate is still under investigation. However, studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways, leading to the suppression of cancer cell growth and proliferation. It has also been shown to modulate the immune system and enhance the body's natural defense mechanisms against viral and bacterial infections.

Biochemical And Physiological Effects

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate (3-amino-2-oxopyridin-1(2H)-yl)acetate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate (3-amino-2-oxopyridin-1(2H)-yl)acetate in lab experiments is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. The compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound is its potential toxicity, which requires careful dose optimization and safety precautions during experimentation.

Future Directions

There are several potential future directions for the research on Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate (3-amino-2-oxopyridin-1(2H)-yl)acetate. One area of interest is the development of more potent and selective analogs of the compound that can target specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its effects on various physiological systems.

Scientific Research Applications

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate (3-amino-2-oxopyridin-1(2H)-yl)acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, antibacterial, and antifungal activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

methyl 2-(3-amino-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7(11)5-10-4-2-3-6(9)8(10)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTCVMQZWVXNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595620
Record name Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate

CAS RN

175210-67-0
Record name Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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